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Dextromethorphan-d3

Cat. No.: B1141331
CAS No.: 524713-56-2
M. Wt: 274.4 g/mol
InChI Key: MKXZASYAUGDDCJ-GQJJTUARSA-N
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Description

Significance of Isotopic Labeling in Drug Metabolism and Discovery Research

Isotopic labeling represents a cornerstone technique in modern pharmaceutical research, providing profound insights into the journey of a drug within a biological system. musechem.com This method involves the substitution of one or more atoms within a drug molecule with their corresponding isotopes. Isotopes are variants of a particular element that share the same number of protons but differ in the number of neutrons, making them chemically identical to their non-labeled counterparts but distinguishable by their mass. This unique characteristic allows scientists to trace, track, and quantify the drug and its metabolites with high precision. musechem.com

The primary application of isotopic labeling lies in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are fundamental to the drug development process. chemicalsknowledgehub.comeurekaselect.com By using isotopically labeled compounds, researchers can meticulously follow a drug's lifecycle in the body, from its initial absorption into the bloodstream to its distribution into various tissues, its metabolic transformation into other compounds, and its eventual elimination. musechem.comchemicalsknowledgehub.com Both stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), and radioisotopes, like carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), are commonly employed. chemicalsknowledgehub.com Radioisotopes are frequently used due to their high sensitivity and ease of detection in ADME studies. chemicalsknowledgehub.com

The data gathered from these studies are crucial for understanding a drug's pharmacokinetic and pharmacodynamic profiles, which helps in determining its efficacy and safety. The use of stable isotope-labeled compounds, particularly in conjunction with powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has become indispensable for elucidating complex metabolic pathways and identifying metabolites. eurekaselect.comacs.org This detailed metabolic mapping is essential for predicting potential drug-drug interactions and understanding mechanisms of toxicity. acs.org

Rationale for Deuterium Substitution in Pharmacological Investigations

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a strategic approach in medicinal chemistry known as deuteration. dovepress.comjuniperpublishers.com This seemingly subtle modification can have a significant impact on a drug's properties due to the "Deuterium Kinetic Isotope Effect" (DKIE). informaticsjournals.co.in The core principle behind the DKIE is the difference in bond strength: a carbon-deuterium (C-D) bond is notably stronger and more stable—approximately 6 to 10 times—than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.cominformaticsjournals.co.in

This increased bond strength means that breaking a C-D bond requires more energy, which can significantly slow down the rate of chemical reactions, including the metabolic processes that break down drugs in the body. informaticsjournals.co.innih.govacs.org Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds. touro.edu By strategically replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of metabolism can be decreased. nih.gov

This modification can lead to several therapeutic advantages. A slower metabolism can prolong the drug's half-life, meaning it remains in the body for a longer period. dovepress.comjuniperpublishers.com This may improve the drug's pharmacokinetic profile, enhance its efficacy, and potentially allow for less frequent dosing. dovepress.comnih.gov Furthermore, deuteration can alter metabolic pathways, sometimes reducing the formation of toxic metabolites and thereby improving the drug's safety profile. dovepress.comjuniperpublishers.comnih.gov Because deuterium substitution does not change the fundamental shape or biological activity of the parent molecule, the drug retains its intended pharmacological effect. dovepress.comjuniperpublishers.com

Overview of Dextromethorphan-d3 as a Key Research Tool and Reference Standard

This compound is a deuterated form of Dextromethorphan (B48470), a compound widely recognized as an antitussive (cough suppressant). glpbio.comemeraldscientific.comwikipedia.org In this compound, three hydrogen atoms on the N-methyl group have been replaced by deuterium atoms. glpbio.comcaymanchem.com This specific isotopic labeling makes it an invaluable tool in analytical and clinical research, primarily serving as an internal standard for the quantification of Dextromethorphan. glpbio.comemeraldscientific.comcaymanchem.com

In bioanalytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are crucial for achieving accurate and reproducible measurements. eurekaselect.comcerilliant.com An ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample preparation and analysis but is still distinguishable by the detector. eurekaselect.com this compound fits this role perfectly when measuring Dextromethorphan. fishersci.com It has virtually the same chemical properties and chromatographic behavior as Dextromethorphan, but its slightly higher mass allows it to be separately identified by a mass spectrometer. nih.gov

The use of this compound as an internal standard corrects for any potential loss of the analyte during sample extraction and accounts for variations in instrument response, leading to highly reliable quantification of Dextromethorphan and its metabolite, dextrorphan (B195859), in biological matrices like plasma and urine. fishersci.comresearchgate.net For this reason, this compound is widely used in pharmacokinetic studies, clinical toxicology, and forensic analysis. cerilliant.comfishersci.com It is often supplied as a Certified Reference Material (CRM), which means it has been manufactured and tested to meet high standards of purity and concentration, ensuring its suitability as a quantitative analytical reference standard. caymanchem.comcaymanchem.com

Data Tables

Table 1: Properties of this compound

PropertyValueSource(s)
Formal Name (9α,13α,14α)-3-methoxy-17-(methyl-d3)-morphinan caymanchem.com
Synonyms D-Methorphan-d3, DXM-d3 glpbio.comcaymanchem.com
CAS Number 524713-56-2 glpbio.comcaymanchem.com
Molecular Formula C₁₈H₂₂D₃NO caymanchem.com
Molecular Weight 274.4 g/mol caymanchem.combioscience.co.uk

Table 2: Applications of Isotopic Labeling in Pharmaceutical Research

Application AreaDescriptionSource(s)
ADME Studies Tracing the Absorption, Distribution, Metabolism, and Excretion of a drug to understand its lifecycle in the body. musechem.comchemicalsknowledgehub.com
Pharmacokinetic Analysis Studying how the body affects a drug over time, including its half-life and concentration in plasma. Deuteration can improve a drug's pharmacokinetic profile. dovepress.com
Metabolite Identification Using labeled compounds to identify and characterize the structures of drug metabolites. acs.org
Quantitative Bioanalysis Using deuterated compounds like this compound as internal standards in LC-MS/MS for accurate quantification of the parent drug in biological samples. emeraldscientific.comcerilliant.comlipomed-usa.com
Toxicity Assessment Investigating the mechanisms of toxicity by tracking metabolic pathways and potentially reducing the formation of toxic metabolites through deuteration. juniperpublishers.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO B1141331 Dextromethorphan-d3 CAS No. 524713-56-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

524713-56-2

Molecular Formula

C18H25NO

Molecular Weight

274.4 g/mol

IUPAC Name

(1S,9S,10S)-4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3

InChI Key

MKXZASYAUGDDCJ-GQJJTUARSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC

Synonyms

(9α,13α,14α)-3-Methoxy-17-(methyl-d3)morphinan;  (+)-3-Methoxy-N-(methyl-d3)morphinan;  d-3-Methoxy-N-(methyl-d3)morphinan; 

Origin of Product

United States

Synthetic Pathways and Isotopic Characterization of Dextromethorphan D3

Methodologies for Deuterium (B1214612) Incorporation in Dextromethorphan (B48470) Derivatives

The synthesis of dextromethorphan-d3 primarily involves the introduction of a trideuteromethyl group. This is typically achieved through a multi-step process that starts with the parent molecule, dextromethorphan.

N-Demethylation and Subsequent Deuterated Methylation Approaches

A key strategy for the synthesis of N-CD3-dextromethorphan involves the initial N-demethylation of dextromethorphan. Various reagents can be employed for this demethylation step, including 2,2,2-trichloroethyl chloroformate. This reaction creates the N-desmethyl-dextromethorphan intermediate.

Following the successful demethylation, the crucial step of introducing the deuterium label is performed. This is accomplished by methylating the N-desmethyl-dextromethorphan intermediate with a deuterated methylating agent, most commonly iodomethane-d3 (B117434) (CD3I). The reaction conditions for this methylation step are critical to ensure high conversion and minimize side products. One effective method utilizes sodium hydride in a solvent like tetrahydrofuran, which has been shown to achieve a conversion rate of over 95%. Alternative methods using potassium carbonate in acetonitrile (B52724) or dimethylformamide have also been reported, with conversions between 93-95%.

Strategies for Achieving High Isotopic Enrichment

Achieving a high degree of isotopic enrichment is paramount for the utility of this compound as an internal standard and in metabolic studies. The goal is to produce a compound where the vast majority of the molecules contain the desired three deuterium atoms. Isotopic enrichment factors for each designated deuterium atom can be at least 3500, which corresponds to 52.5% deuterium incorporation, with higher enrichment levels being more desirable. Ideally, isotopic enrichment can reach levels of 97-98% or even higher.

The primary strategy to ensure high isotopic enrichment lies in the use of a highly enriched deuterated reagent, such as iodomethane-d3 with a high atom percent of deuterium. The purification of the final product is also crucial to remove any remaining non-deuterated or partially deuterated dextromethorphan.

Analytical Confirmation of Deuteration and Purity for Research Applications

To ensure the reliability of research data, rigorous analytical testing is performed to confirm the identity, isotopic purity, and chemical purity of the synthesized this compound. Certified Reference Materials (CRMs) for this compound are available and have been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards.

Mass Spectrometry (MS) Techniques for Isotopic Purity Assessment

Mass spectrometry is a fundamental technique for assessing the isotopic purity of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecule, the degree of deuterium incorporation can be accurately determined.

In electron ionization (EI) mass spectrometry, the molecular ion peak of this compound will appear at an m/z of 274, while the non-deuterated dextromethorphan has a molecular ion peak at m/z 271. The relative intensities of these peaks allow for the calculation of isotopic purity. For instance, a high-quality this compound sample will show a dominant peak at m/z 274 with a very small or negligible peak at m/z 271. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also widely used for the analysis of dextromethorphan and its deuterated analogues in biological matrices. This technique offers high sensitivity and selectivity.

Table 1: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C18H22D3NO
Molecular Weight 274.42 g/mol
Precursor m/z [M+H]+ 275.221

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound and verifying the position of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons, which is present in the spectrum of non-deuterated dextromethorphan, will be absent or significantly diminished. The presence of residual signals can be used to quantify the level of any non-deuterated impurity. For example, by adding

Advanced Analytical Methodologies Utilizing Dextromethorphan D3 As an Internal Standard

Quantification of Dextromethorphan (B48470) and Metabolites in Diverse Research Matrices

Dextromethorphan-d3 is extensively used as an internal standard for the accurate quantification of dextromethorphan and its primary metabolite, dextrorphan (B195859), in various biological samples, including plasma and urine. researchgate.netfishersci.comresearchgate.netoup.com Its stable isotopic label ensures that it mimics the behavior of the unlabeled analyte during extraction and ionization, leading to reliable and reproducible results. cerilliant.comfishersci.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is the predominant technique for the analysis of dextromethorphan and its metabolites, offering high sensitivity and selectivity. researchgate.net The development of robust LC-MS/MS methods relies on the careful optimization of both chromatographic separation and mass spectrometric detection parameters, with this compound playing a central role as the internal standard. fishersci.comnih.gov

Effective chromatographic separation is crucial for resolving dextromethorphan, its metabolites, and the internal standard from endogenous matrix components. researchgate.net This is typically achieved using reverse-phase chromatography with C18 columns. fishersci.comnih.govnih.gov

Researchers have developed various gradient elution programs to achieve optimal separation. For instance, one method utilized a mobile phase consisting of 0.05% formic acid in water (solvent A) and methanol (B129727) (solvent B). otago.ac.nz The gradient started at 10% B, linearly increased to 90% B over 1.5 minutes, was held for 2.5 minutes, and then returned to initial conditions for re-equilibration. otago.ac.nz This resulted in a retention time of 2.75 minutes for both dextromethorphan and this compound. otago.ac.nz Another approach employed a mobile phase of 0.1% formic acid in water and acetonitrile (B52724), achieving a rapid 2-minute analysis time on an Accucore C18 column. fishersci.com

Interactive Table: Chromatographic Conditions for Dextromethorphan Analysis

ParameterMethod 1 otago.ac.nzMethod 2 fishersci.comMethod 3 nih.gov
Column Luna C18(2) (50 x 2.0 mm, 5 µm)Accucore C18 (50 x 2.1 mm)BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.05% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B MethanolAcetonitrileAcetonitrile
Flow Rate 0.3 mL/minNot Specified0.5 mL/min
Gradient 10-90% B in 1.5 minNot Specified5-80% B in 4 min
Run Time 6.0 min2.0 min5.0 min
Retention Time 2.75 minNot SpecifiedNot Specified

Positive electrospray ionization (ESI) is the preferred ionization technique for dextromethorphan and its analogs. amazonaws.comarkansas.gov Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in detecting and quantifying the analytes. nih.gov The selection of appropriate precursor-to-product ion transitions is a critical step in method development.

For this compound, a common MRM transition is m/z 275.2 → 171.1. uzh.ch This transition is highly specific and allows for the differentiation of the internal standard from the unlabeled dextromethorphan, which has a transition of m/z 272.4 → 171.2. uzh.ch The selection of these transitions is based on the fragmentation patterns of the molecules, ensuring that the detected ions are unique to the target analytes.

Interactive Table: MRM Transitions for Dextromethorphan and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Dextromethorphan272.4171.2 uzh.ch
This compound275.2171.1 uzh.ch
Dextromethorphan272.2171.08 thermofisher.com
This compound275.22171.08 thermofisher.com
Optimization of Chromatographic Separation Parameters

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more common, GC-MS is also a viable technique for the analysis of dextromethorphan, and this compound is a suitable internal standard for these applications as well. cerilliant.comcerilliant.com GC-MS methods may require derivatization to improve the volatility and thermal stability of the analytes, but they can offer excellent chromatographic resolution. The use of this compound in GC-MS follows the same principle of correcting for variability in sample processing and analysis. caymanchem.comcaymanchem.com

Sample Preparation Techniques for Complex Biological Research Samples

The analysis of dextromethorphan in biological matrices such as plasma requires effective sample preparation to remove proteins and other interfering substances. otago.ac.nzsciex.com This ensures the longevity of the analytical column and the accuracy of the results.

Protein Precipitation (PP) Methodologies

Protein precipitation is a simple and widely used technique for sample cleanup. otago.ac.nzgoogle.com It involves adding a solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate the proteins. otago.ac.nz

In a typical protocol, a small volume of plasma (e.g., 50 μL) is mixed with an internal standard solution containing this compound. otago.ac.nz Then, a larger volume of cold acetonitrile (e.g., 200 μL) is added to precipitate the proteins. otago.ac.nz After centrifugation, the clear supernatant is injected into the LC-MS/MS system for analysis. otago.ac.nz This method is favored for its speed and efficiency, making it suitable for high-throughput analysis. researchgate.net

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely employed technique for sample clean-up and concentration prior to chromatographic analysis. oup.com In methods utilizing this compound as an internal standard, SPE protocols are optimized to efficiently isolate dextromethorphan and its metabolites from complex biological matrices such as plasma, urine, and oral fluid. oup.comfarmaciajournal.com

A common approach involves the use of cation-exchange SPE cartridges. For instance, in the analysis of dextromethorphan and its metabolite dextrorphan in rat plasma, SOLA™ CX cartridges have been utilized. fishersci.com This type of SPE product is noted for providing reproducible results, high levels of extract cleanliness, and increased sensitivity. fishersci.com The general procedure involves conditioning the cartridge, loading the sample (to which this compound has been added), washing away interferences, and finally eluting the analytes of interest. fishersci.comnih.gov The choice of washing and elution solvents is critical for achieving high recovery and minimizing matrix effects. fishersci.com

In a method for determining dextromethorphan and dextrorphan in oral fluid, SPE was used to remove matrix components before LC-MS/MS analysis. oup.com This highlights the importance of SPE in reducing matrix interference, which can suppress or enhance the ionization of the analyte and the internal standard. oup.com Research has shown that SPE can effectively remove a majority of phospholipids, which are major contributors to matrix effects in LC-MS/MS analysis. nih.gov

The following table summarizes a typical SPE protocol using this compound as an internal standard.

StepDescription
Sample Pre-treatment Addition of this compound internal standard to the biological sample (e.g., plasma, oral fluid). oup.comresearchgate.net
Cartridge Conditioning Priming the SPE cartridge, often a cation-exchange type, with methanol followed by water or a buffer. fishersci.comnih.gov
Sample Loading The pre-treated sample is loaded onto the conditioned SPE cartridge.
Washing The cartridge is washed with a solvent (e.g., water, low-concentration organic solvent) to remove interfering substances. nih.gov
Elution The analytes, including dextromethorphan and this compound, are eluted with an appropriate solvent, often a mixture containing an organic solvent and sometimes an acid or base to disrupt the analyte-sorbent interaction. nih.gov
Evaporation & Reconstitution The eluate is typically evaporated to dryness and then reconstituted in a smaller volume of the mobile phase for injection into the LC-MS/MS system. researchgate.net

Liquid-Liquid Extraction (LLE) Strategies

Liquid-liquid extraction (LLE) is another fundamental sample preparation technique used in bioanalysis, often chosen for its simplicity and effectiveness in separating analytes from matrix components based on their differential solubility in two immiscible liquid phases. farmaciajournal.com When this compound is used as an internal standard, it is added to the biological sample prior to the extraction process to compensate for any variability or loss during the procedure.

A common LLE strategy for dextromethorphan involves the use of an organic solvent to extract the drug and its deuterated internal standard from an aqueous biological matrix, such as plasma or urine. farmaciajournal.comresearchgate.net The pH of the aqueous phase is often adjusted to a basic level to ensure that dextromethorphan, a basic compound, is in its non-ionized form, thereby facilitating its transfer into the organic phase. farmaciajournal.com

For example, a method for the simultaneous determination of dextromethorphan and its three metabolites in human plasma utilized a liquid-liquid extraction protocol with a 1:1 mixture of n-heptane and ethyl acetate (B1210297). researchgate.net This solvent system was effective in achieving recoveries of 70-90% for the analytes with minimal interference from the plasma matrix. researchgate.net In another study, methyl tert-butyl ether (MTBE) was used for the extraction of dextromethorphan and its metabolite from dried blood spots. researchgate.net

Salting-out assisted liquid-liquid extraction (SALLE) is a variation of LLE that has gained attention. nih.gov This technique involves adding a salt to the aqueous sample, which is mixed with a water-miscible organic solvent like acetonitrile. The high salt concentration forces the separation of the organic solvent from the aqueous phase, allowing for the extraction of a wide range of compounds. nih.gov SALLE offers the advantage of being faster and more environmentally friendly than traditional LLE. nih.gov

Below is a table outlining a general LLE protocol where this compound would be incorporated.

StepDescription
Sample Preparation The biological sample is spiked with a known concentration of this compound. researchgate.net
pH Adjustment The pH of the sample is adjusted (typically to a basic pH for dextromethorphan) to facilitate the extraction of the un-ionized form of the analyte. farmaciajournal.com
Extraction An immiscible organic solvent (e.g., ethyl acetate, n-heptane/ethyl acetate mixture, MTBE) is added to the sample, followed by vigorous mixing (e.g., vortexing) to allow for the transfer of the analytes into the organic phase. researchgate.netresearchgate.net
Phase Separation The mixture is centrifuged to achieve a clear separation between the aqueous and organic layers.
Collection & Evaporation The organic layer containing the analytes and the internal standard is transferred to a clean tube and evaporated to dryness. researchgate.net
Reconstitution The dried residue is reconstituted in a suitable solvent, typically the mobile phase, for analysis by LC-MS/MS. researchgate.net

Method Validation Parameters for Research Bioanalysis

Bioanalytical method validation is crucial to ensure the reliability and reproducibility of quantitative data. europa.eu When this compound is used as an internal standard, it plays a key role in achieving the stringent acceptance criteria for various validation parameters.

Assessment of Linearity and Dynamic Range

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the nominal concentration of the analyte. chapman.edu

In a study for the determination of dextromethorphan and dextrorphan in rat plasma, a linear calibration curve was achieved over the dynamic range of 0.1 to 100 ng/mL with a coefficient of determination (r²) of 0.998 and 0.999, respectively. fishersci.com Another method for dextromethorphan in oral fluid demonstrated a linear dynamic range of 5–100 ng/mL. oup.com For the analysis of dextromethorphan and its metabolites in human plasma, linear calibration curves were constructed in the concentration range of 1-200 nM. researchgate.net The use of a stable isotope-labeled internal standard like this compound is critical for achieving such high degrees of linearity, as it effectively corrects for variations in instrument response.

The following table provides examples of linearity and dynamic ranges from various studies.

Analyte(s)MatrixDynamic RangeReference
Dextromethorphan, DextrorphanRat Plasma0.1 - 100 ng/mL>0.99 fishersci.com
Dextromethorphan, DextrorphanOral Fluid5 - 100 ng/mLNot specified oup.com
Dextromethorphan and metabolitesHuman Plasma1 - 200 nMNot specified researchgate.net
DextromethorphanCanine Plasma2 - 1000 ng/mL>0.99 nih.gov
Dextromethorphan, DextrorphanHuman Whole Blood (DBS)0.2 - 200 ng/mL>0.99 researchgate.net

Evaluation of Sensitivity (Lower Limit of Quantitation, LLOQ)

The lower limit of quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov The use of this compound as an internal standard helps to achieve low LLOQs by minimizing the impact of instrumental and matrix-related variability at low analyte concentrations.

For instance, a highly sensitive method for dextromethorphan and dextrorphan in rat plasma achieved an LLOQ of 0.1 ng/mL. fishersci.com In another study analyzing dextromethorphan in oral fluid, the LLOQ was determined to be 5.0 ng/mL. oup.comoup.com A method for dextrorphan in rat brain microsomes reported an LLOQ of 0.25 nM, which corresponded to 0.125 fmol on the column, showcasing the high sensitivity achievable with UPLC-MS/MS and a suitable internal standard. chapman.edu

The table below presents LLOQ values from different bioanalytical methods.

AnalyteMatrixLLOQReference
DextromethorphanRat Plasma0.1 ng/mL fishersci.com
DextromethorphanOral Fluid5.0 ng/mL oup.comoup.com
DextrorphanRat Brain Microsomes0.25 nM chapman.edu
DextromethorphanCanine Plasma2 ng/mL nih.gov
Dextromethorphan and metabolitesHuman Plasma1 nM researchgate.net

Determination of Accuracy and Precision

Accuracy refers to the closeness of the mean test results to the true concentration, while precision describes the closeness of agreement among a series of measurements. nih.gov Both are critical for the validation of a bioanalytical method and are assessed at multiple concentration levels, including the LLOQ and quality control (QC) samples at low, medium, and high concentrations. chapman.edu this compound is instrumental in achieving high accuracy and precision by correcting for random and systematic errors during sample analysis.

In a method for dextromethorphan in oral fluid, the accuracy and precision values were within the acceptance criteria. oup.com For the analysis of dextrorphan in rat brain microsomes, the inter- and intra-run accuracies were within 85-115% for middle and high concentrations and 80-120% for the low concentration, with precision values (RSD%) not exceeding 15% and 20%, respectively. chapman.edu Similarly, a method for dextromethorphan and dextrorphan in rat plasma reported accuracy of back-calculated values to be ≤14% and precision of QC samples to be ≤ 8% CV. fishersci.com

The following table summarizes accuracy and precision data from a representative study.

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Dextrorphan0.25 nM (LLOQ)12.114.9104.0 - 114.0 chapman.edu
Dextrorphan5 nM (Mid QC)5.67.998.4 - 102.4 chapman.edu
Dextrorphan100 nM (High QC)3.54.8100.3 - 101.4 chapman.edu

Recovery and Matrix Effect Investigations

Recovery is a measure of the extraction efficiency of an analytical method, while the matrix effect refers to the alteration of analyte response due to the presence of co-eluting, interfering components in the biological matrix. nih.gov this compound, being structurally and chemically similar to dextromethorphan, is assumed to have similar recovery and experience a comparable matrix effect. This co-behavior allows it to compensate for inconsistencies in both parameters.

The table below presents recovery and matrix effect data from a study.

AnalyteConcentration (nM)Overall Recovery (%)Matrix Recovery (%)Reference
Dextrorphan0.2591.391.1 chapman.edu
Dextrorphan5106.195.2 chapman.edu
Dextrorphan5099.494.6 chapman.edu

Application of Dextromethorphan D3 in in Vitro and Preclinical Metabolic Research

Investigation of Cytochrome P450 Enzyme Kinetics and Inhibition

Dextromethorphan (B48470) is a well-established probe substrate for cytochrome P450 (CYP) enzymes, particularly CYP2D6 and, to a lesser extent, CYP3A4. nih.govnih.govtouro.eduwikipedia.orgnih.govnih.gov21stcenturypathology.comnih.govnih.govresearchgate.netresearchgate.netcapes.gov.bruzh.chualberta.canih.govualberta.camdpi.comresearchgate.netwikipedia.orgpharmgkb.orgfda.govucsd.edunih.gov Consequently, Dextromethorphan-d3 is invaluable in studies designed to characterize the kinetics and inhibition of these crucial drug-metabolizing enzymes in various research models.

This compound as a Probe for CYP2D6 Activity in Microsomal and Hepatocyte Systems

The primary metabolic pathway of dextromethorphan in humans is O-demethylation to its active metabolite, dextrorphan (B195859), a reaction predominantly catalyzed by CYP2D6. nih.govtouro.eduwikipedia.orgnih.govmdpi.com In vitro systems, such as human liver microsomes and cryopreserved hepatocytes, are routinely employed to investigate CYP2D6 activity. nih.govnih.gov In these assays, this compound is used as an internal standard to accurately quantify the formation of dextrorphan from the non-deuterated dextromethorphan. researchgate.netresearchgate.net This allows for the precise determination of CYP2D6-mediated activity.

Studies using human liver microsomes from individuals with different CYP2D6 genotypes (extensive and poor metabolizers) have demonstrated significant differences in the kinetics of dextromethorphan O-demethylation. nih.gov The use of this compound in such studies facilitates the accurate measurement of these differences, providing insights into the functional consequences of genetic polymorphisms in CYP2D6. nih.gov Furthermore, the inhibitory potential of new chemical entities on CYP2D6 activity is often assessed using dextromethorphan as the probe substrate, with this compound serving as the internal standard for the quantification of dextrorphan. d-nb.info

Assessment of CYP3A-Mediated Metabolism in Research Models

While CYP2D6 is the primary enzyme responsible for dextromethorphan's O-demethylation, the N-demethylation of dextromethorphan to 3-methoxymorphinan is mainly catalyzed by CYP3A4. nih.govnih.govtouro.eduwikipedia.orgnih.govmdpi.com Dextromethorphan can therefore be used as a probe to assess the activity of both CYP2D6 and CYP3A4 simultaneously. nih.govresearchgate.net In research models such as human liver microsomes and everted gut sacs, this compound is utilized as an internal standard to quantify the formation of 3-methoxymorphinan, thereby providing a measure of CYP3A activity. ualberta.caualberta.ca

The contribution of CYP3A4 to dextromethorphan metabolism becomes more significant in individuals with low or absent CYP2D6 activity (poor metabolizers). nih.govnih.gov Studies using hepatocytes from CYP2D6 poor metabolizers have shown a compensatory increase in the formation of 3-methoxymorphinan, highlighting the role of CYP3A4 in these individuals. nih.gov The accurate quantification of 3-methoxymorphinan, facilitated by the use of this compound, is crucial for understanding these alternative metabolic pathways.

Determination of Enzyme Kinetic Parameters (e.g., Km, Vmax)

The use of this compound is instrumental in determining the key enzyme kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the metabolic pathways of dextromethorphan. chapman.edunih.gov These parameters provide quantitative measures of the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction, respectively.

In studies using rat brain microsomes, for instance, this compound was used as an internal standard to quantify the formation of dextrorphan at various dextromethorphan concentrations. chapman.educhapman.edu This allowed for the calculation of the Km and Vmax for the O-demethylation reaction. chapman.edu Similarly, in studies with human liver microsomes, kinetic parameters for both O-demethylation (CYP2D6-mediated) and N-demethylation (CYP3A4-mediated) have been determined, providing a comprehensive understanding of the enzymatic processes involved in dextromethorphan metabolism. nih.govnih.govnih.govcapes.gov.br

Table 1: Enzyme Kinetic Parameters for Dextromethorphan Metabolism

EnzymePathwayResearch ModelKm (µM)Vmax (pmol/min/mg or nmol/mg/hr)
CYP2D6O-demethylationHuman Liver Microsomes (EM)2.2-9.4 (high affinity)Not specified
CYP2D6O-demethylationHuman Liver Microsomes (EM)55.5-307.3 (low affinity)Not specified
CYP2D6O-demethylationHuman Liver Microsomes (PM)157-560Not specified
CYP3A4N-demethylationHuman Liver Microsomes632-977Not specified
CYP2D (rat)O-demethylationRat Brain Microsomes282 ± 622.24 ± 0.42 pmol/min/mg

EM: Extensive Metabolizer, PM: Poor Metabolizer. Data compiled from multiple sources. chapman.edunih.gov

Elucidation of Metabolic Pathways and Fate of Dextromethorphan in Research Models

The use of deuterated compounds like this compound is fundamental to the elucidation of metabolic pathways and the ultimate fate of a drug in various research models. nih.govgoogle.comgoogle.comchim.it The deuterium (B1214612) label allows for the unambiguous identification and tracking of metabolites derived from the parent compound.

Identification of Deuterated Metabolites and Their Interconversion

The metabolic pathway of deuterated dextromethorphan mirrors that of its non-deuterated counterpart. google.comgoogle.com this compound undergoes O-demethylation to form dextrorphan-d3 (B59725) and N-demethylation to form 3-methoxymorphinan-d3. These primary deuterated metabolites can then be further metabolized. For example, dextrorphan-d3 can undergo N-demethylation, and 3-methoxymorphinan-d3 can undergo O-demethylation, both leading to the formation of 3-hydroxymorphinan with deuterium labels. google.comgoogle.com The use of this compound, in conjunction with advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), enables the precise identification and quantification of these deuterated metabolites, providing a clear picture of the metabolic cascade. researchgate.netchapman.edulaurentian.cad-nb.infooup.com

Tracking of N-Demethylation and O-Demethylation Pathways

By using this compound, researchers can effectively track the relative contributions of the two primary metabolic pathways: O-demethylation and N-demethylation. nih.govmdpi.comchim.it The ratio of the deuterated metabolites, dextrorphan-d3 to 3-methoxymorphinan-d3, can provide a direct measure of the relative activities of CYP2D6 and CYP3A4 in a given biological system. nih.govnih.govresearchgate.net This is particularly important for understanding inter-individual variability in drug metabolism, which can be influenced by genetic factors, disease states, or the co-administration of other drugs.

In preclinical models, such as rat liver microsomes, studies have investigated the kinetics of both O- and N-demethylation of dextromethorphan and its primary metabolites. nih.gov These studies, which rely on the accurate quantification of metabolites, are essential for characterizing the metabolic profile of a drug and for predicting its behavior in humans.

Studies on Metabolic Stability Enhancement via Deuteration

The strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium at specific metabolically vulnerable positions within a drug molecule can significantly alter its pharmacokinetic profile. This process, known as deuteration, is a key strategy in medicinal chemistry to enhance a drug's metabolic stability. juniperpublishers.comresearchgate.net The underlying principle is the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can make the molecule more resistant to metabolic cleavage by enzymes, particularly cytochrome P450 (CYP) enzymes. juniperpublishers.comnih.gov For Dextromethorphan, which undergoes extensive first-pass metabolism primarily by CYP2D6, this approach has been explored to improve its therapeutic potential. selvita.comresearchgate.netwikipedia.org

Comparative In Vitro Metabolic Stability of Deuterated vs. Non-Deuterated Analogues

In vitro studies using human liver microsomes (HLMs) are a standard method to assess the metabolic stability of drug candidates. juniperpublishers.comgerstel.com These studies provide a direct comparison of how quickly a compound is metabolized. Research has demonstrated that deuterated dextromethorphan exhibits enhanced metabolic stability compared to its non-deuterated counterpart.

One study found that deuterated dextromethorphan (deDM) showed twice the metabolic stability in in vitro hepatic microsomal stability assays. nih.govnih.govresearchgate.net This increased stability is attributed to the selective replacement of hydrogen with deuterium at the sites of metabolic activity. nih.gov

The primary metabolic pathway for dextromethorphan is O-demethylation to its active metabolite, dextrorphan, a reaction catalyzed predominantly by the CYP2D6 enzyme. researchgate.nettouro.edu A secondary pathway involves N-demethylation. By replacing the methyl groups susceptible to this metabolism with trideuteromethyl (-CD3) groups, as in this compound, the rate of this metabolic conversion is slowed. selvita.com

Below is an interactive table summarizing the findings from a comparative in vitro metabolic stability study.

CompoundRelative In Vitro Metabolic StabilityKey Metabolic Pathway
DextromethorphanStandardO-demethylation by CYP2D6
This compound~2x higher than DextromethorphanO-demethylation by CYP2D6 (rate reduced)
Data derived from preclinical in vitro studies. nih.govnih.govresearchgate.net

These in vitro findings highlight the potential of deuteration to prolong the half-life and increase the systemic exposure of dextromethorphan by reducing its rate of metabolic clearance.

Impact of Deuterium Substitution on Enzyme Susceptibility

The enhanced metabolic stability of this compound is a direct consequence of its reduced susceptibility to enzymatic action, particularly by CYP2D6. juniperpublishers.comselvita.com The kinetic isotope effect makes the cleavage of the C-D bond in the deuterated analogue more energetically demanding for the enzyme compared to the C-H bond in the non-deuterated form. researchgate.net

This reduced susceptibility to CYP2D6-catalyzed metabolism has significant implications. juniperpublishers.com By slowing down the conversion of dextromethorphan to dextrorphan, deuteration allows for a greater proportion of the parent drug to remain in circulation for a longer period. selvita.comtouro.edu

It is important to note that while deuteration significantly impacts the rate of metabolism, it does not typically alter the fundamental pharmacological profile of the drug. selvita.com Radioligand competition binding assays have shown that deuterated dextromethorphan maintains the same in vitro activity as the non-deuterated form. nih.govresearchgate.net

The table below outlines the impact of deuterium substitution on the enzymatic processing of Dextromethorphan.

FeatureDextromethorphanThis compound
Primary Metabolizing Enzyme CYP2D6CYP2D6
Susceptibility to O-demethylation HighReduced
Metabolic Conversion Rate RapidSlower
Resulting Plasma Profile Lower parent drug exposure, higher dextrorphan levelsHigher parent drug exposure, lower dextrorphan levels
This table summarizes the general effects of deuteration on Dextromethorphan metabolism. selvita.comtouro.edu

Mechanistic Insights from Deuterium Isotope Effects in Dextromethorphan Research

Kinetic Isotope Effects (KIEs) in Enzymatic Biotransformations

The kinetic isotope effect is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. acs.org In the context of drug metabolism, this effect is most pronounced when a carbon-hydrogen (C-H) bond targeted by metabolic enzymes is replaced with a stronger carbon-deuterium (C-D) bond. informaticsjournals.co.inhumanjournals.com

Theoretical Framework of Deuterium (B1214612) Isotope Effects in Drug Metabolism

The foundation of the deuterium kinetic isotope effect (DKIE) lies in the difference in zero-point vibrational energy between a C-H and a C-D bond. researchgate.net Due to its greater mass, deuterium forms a stronger, more stable bond with carbon, possessing a lower zero-point energy. researchgate.net Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of the metabolic process. acs.orginformaticsjournals.co.in

The magnitude of the KIE is expressed as the ratio of the reaction rate constants for the light (kH) and heavy (kD) isotopes (kH/kD). nih.gov Primary KIEs, where the bond to the isotope is broken in the rate-limiting step, typically range from 1 to 5, but can be higher. nih.gov This effect is particularly relevant for oxidative metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes, which are frequently responsible for the biotransformation of drugs like dextromethorphan (B48470). selvita.com The O-demethylation of dextromethorphan, for instance, is a key metabolic pathway that is sensitive to deuterium substitution. By replacing the hydrogen atoms on the methoxy (B1213986) group with deuterium to create Dextromethorphan-d3, the rate of this metabolic conversion can be significantly reduced. selvita.com

Experimental Design for KIE Measurement in Dextromethorphan Metabolic Pathways

The experimental determination of KIEs in dextromethorphan's metabolic pathways involves a series of meticulously designed in vitro and in vivo studies. A common approach involves incubating both dextromethorphan and its deuterated analogue, this compound, with human liver microsomes (HLMs) or specific recombinant CYP enzymes, such as CYP2D6, which is the primary enzyme responsible for dextromethorphan's O-demethylation. selvita.comcurrentseparations.com

The experimental workflow typically includes:

Synthesis of Isotopically Labeled Compounds: this compound is synthesized with deuterium atoms specifically placed on the O-methyl group.

In Vitro Metabolic Assays: Both the parent compound and the deuterated analogue are incubated with a source of metabolic enzymes (e.g., HLMs, recombinant CYP2D6). currentseparations.com

Quantification of Parent and Metabolite: Over a time course, samples are taken and the concentrations of the parent drug (dextromethorphan or this compound) and its primary metabolite, dextrorphan (B195859), are measured using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.com

Calculation of Kinetic Parameters: The rates of disappearance of the parent compound and the formation of the metabolite are used to calculate key kinetic parameters, such as the maximal reaction velocity (Vmax) and the Michaelis constant (Km).

Determination of KIE: The KIE is then calculated by comparing the kinetic parameters of the deuterated and non-deuterated compounds.

Three common experimental designs are employed to measure KIEs:

Parallel Reactions: Two separate experiments are run, one with the unlabeled substrate and one with the labeled substrate. scispace.com

Intermolecular Competition: A mixture of labeled and unlabeled substrates is used in a single reaction. scispace.com

Intramolecular Competition: A molecule containing both isotopes at different, but chemically equivalent, positions is used. scispace.com

Role of Deuterium Labeling in Understanding Reaction Mechanisms

Deuterium labeling is a powerful tool for elucidating the step-by-step sequence of events in an enzymatic reaction, known as the reaction mechanism. nih.govthalesnano.com By observing a significant KIE upon deuteration of a specific position in a molecule, researchers can infer that the cleavage of the C-H bond at that position is a crucial, rate-limiting step in the metabolic pathway. acs.org

In the case of dextromethorphan, the metabolism to its active metabolite, dextrorphan, is primarily mediated by CYP2D6 through O-demethylation. nih.govnih.gov The observation of a significant KIE when using this compound confirms that the breaking of the C-H bond on the methoxy group is a key event in the rate-determining step of this transformation. This provides direct evidence for the proposed mechanism of oxidative demethylation.

The magnitude of the KIE can also offer more subtle insights into the transition state of the reaction—the high-energy, transient molecular structure that exists between the reactant and the product. einsteinmed.edu A large KIE suggests a transition state where the C-H bond is significantly broken. Conversely, a small or absent KIE might indicate that C-H bond cleavage is not rate-limiting, or that another step in the multi-step enzymatic process, such as product release, is slower and thus rate-determining. nih.gov

Implications of Isotope Effects for Drug Design and Development in Research

The insights gained from studying the KIE of this compound have significant implications for the design and development of new drugs in a research context. informaticsjournals.co.in By strategically replacing hydrogen with deuterium at metabolically vulnerable sites, medicinal chemists can create "deuterated drugs" with improved pharmacokinetic profiles. informaticsjournals.co.inselvita.com

The primary advantages of this approach include:

Reduced Rate of Metabolism: As demonstrated with this compound, deuteration can slow down the metabolic breakdown of a drug. informaticsjournals.co.in

Improved Metabolic Profile: Deuteration can shift the metabolic pathway away from the formation of undesirable or toxic metabolites.

Reduced Drug-Drug Interactions: By altering the metabolism, deuteration can reduce the potential for interactions with other drugs that are metabolized by the same enzyme system. selvita.com For example, reducing the metabolic burden on CYP2D6 could decrease interactions with other drugs that are also substrates for this enzyme. selvita.com

A notable example of the successful application of this strategy is the development of AVP-786, a combination product containing a deuterated form of dextromethorphan. selvita.comnih.gov In this case, the deuteration of dextromethorphan reduces its susceptibility to CYP2D6-catalyzed metabolism, which in turn allows for a lower dose of quinidine, a CYP2D6 inhibitor co-administered to boost dextromethorphan levels. selvita.com

Below is a table summarizing the impact of deuteration on key pharmacokinetic parameters, based on general findings in the field.

ParameterNon-Deuterated Compound (e.g., Dextromethorphan)Deuterated Compound (e.g., this compound)Implication for Drug Design
Rate of Metabolism (k) kHkD (where kD < kH)Slower clearance, potentially leading to longer duration of action.
Half-life (t1/2) ShorterLongerMay allow for reduced dosing frequency.
Area Under the Curve (AUC) LowerHigherIncreased overall drug exposure.
Metabolite Formation Standard profilePotentially altered profile (reduced formation of certain metabolites)Can be used to avoid the formation of toxic or unwanted metabolites.

Dextromethorphan D3 in Specialized Research Applications and Models

Use in Animal Models for Pharmacokinetic and Metabolic Phenotyping Research.avma.orgnih.govnih.govies.gov.pl

Dextromethorphan-d3 is instrumental in animal studies designed to investigate the absorption, distribution, metabolism, and excretion (ADME) of its non-labeled counterpart, dextromethorphan (B48470). ies.gov.pl These studies are crucial for understanding inter-species and inter-individual variability in drug response. The use of dextromethorphan as a probe drug allows researchers to characterize the activity of specific drug-metabolizing enzymes. avma.orgnih.govnih.gov

Canine CYP2D15 Phenotyping Studies.avma.orgnih.govavma.orgresearchgate.netresearchgate.net

In veterinary research, dextromethorphan is a known substrate for canine cytochrome P450 2D15 (CYP2D15), the canine ortholog of human CYP2D6. avma.orgavma.org Studies utilize dextromethorphan to phenotype CYP2D15 activity in dogs, revealing significant breed-associated differences in metabolism. avma.orgresearchgate.net For instance, a study involving 105 dogs from various breeds demonstrated a 63-fold variation in the metabolic ratio of dextrorphan (B195859) (the O-demethylated metabolite) to dextromethorphan (DOR/DXM). avma.orgavma.org This variability highlights the genetic basis for differences in drug metabolism among dog breeds. avma.org

In these studies, a cocktail of probe drugs, including dextromethorphan, is often administered to simultaneously assess the activity of multiple CYP enzymes. nih.govresearchgate.net this compound and its metabolite, dextrorphan-d3 (B59725), are used as internal standards for the accurate quantification of dextromethorphan and dextrorphan in biological samples like plasma, urine, and saliva via liquid chromatography-mass spectrometry (LC-MS). avma.org The ion transitions monitored are specific for the deuterated and non-deuterated compounds, ensuring precise measurement. avma.org

Table 1: Ion Transitions for Dextromethorphan and its Metabolite in Canine Studies

CompoundIon Transition (m/z+)
Dextromethorphan (DXM)272.4 → 215
This compound (DXM-d3)275.4 → 215
Dextrorphan (DOR)258.2 → 201
Dextrorphan-d3 (DOR-d3)261.2 → 201

Data sourced from a study on dextromethorphan phenotyping in healthy pet dogs. avma.org

Rat Metabolism and Clearance Investigations.nih.govchapman.edupsu.edutouro.edu

Rats are frequently used as a preclinical model to study the metabolism and clearance of drugs. Dextromethorphan undergoes O-demethylation to dextrorphan, primarily catalyzed by CYP2D1 in Sprague-Dawley rats, and N-demethylation to 3-methoxymorphinan. nih.gov Studies have shown that the fecal route is the major pathway for the excretion of dextromethorphan and its metabolites in rats.

In these investigations, tritiated dextromethorphan has been used to trace the metabolic fate of the drug. More recent methods employ UPLC-MS/MS for the sensitive quantification of dextrorphan formation in rat brain microsomes, using dextrorphan-d3 as an internal standard. chapman.edu This allows for the detailed study of enzyme kinetics in specific tissues. The major metabolites found in rat bile and urine are d-3-hydroxy-N-methylmorphinan and its conjugates, and to a lesser extent, d-3-hydroxymorphinan and its conjugates. The metabolism of dextromethorphan can vary between different rat strains. nih.gov

Table 2: Key Pharmacokinetic Parameters of Dextromethorphan in Rats

ParameterValue
Elimination Half-Life (t1/2)6.58 h
Volume of Distribution (Vd)0.66 L/kg
Elimination Rate Constant0.036

Data obtained from a pharmacokinetic study in rats following intravenous administration. ies.gov.pl

Application in In Vitro Cell Culture and Tissue Slice Models for Drug Metabolism Research.frontiersin.orgualberta.caresearchgate.netresearchgate.net

In vitro models, such as cell cultures and tissue slices, are essential tools for studying drug metabolism, providing a bridge between subcellular and in vivo studies. frontiersin.orgresearchgate.net These systems allow for the investigation of metabolic pathways and enzyme kinetics in a controlled environment. The everted rat gut sac model, for example, is used to study the absorption and metabolism of drugs as they pass through the intestinal wall, mimicking the in vivo situation. ualberta.ca

Dextromethorphan is used as a probe substrate in these models to assess the activity of specific CYP450 isoforms. ualberta.ca For instance, its O-demethylation to dextrorphan is a marker for CYP2D6 activity, while N-demethylation to 3-methoxymorphinan is associated with CYP3A4. ualberta.cadrugbank.com In studies using the everted rat gut sac, it was observed that the metabolite 3-methoxymorphinan was found at higher concentrations in the mucosal compartment, suggesting cellular efflux. ualberta.ca Cell lines like Caco-2 are also widely used to study drug transport and metabolism. researchgate.net

Role as a Certified Reference Material in Analytical and Research Laboratories.lipomed-usa.comsigmaaldrich.comcaymanchem.comcerilliant.com

This compound is widely available as a certified reference material (CRM) from various suppliers. lipomed-usa.comcaymanchem.comcerilliant.com A CRM is a standard of high purity and well-characterized properties, essential for ensuring the accuracy and traceability of analytical measurements. caymanchem.com It is used for both qualitative and quantitative analyses in a range of applications, including forensic toxicology, clinical chemistry, and pharmaceutical research. lipomed-usa.comcerilliant.com

As an internal standard in mass spectrometry-based assays (GC-MS and LC-MS), this compound is crucial for the accurate quantification of dextromethorphan in biological samples. caymanchem.comcerilliant.com Its chemical and physical properties are nearly identical to the unlabeled compound, but its increased mass allows it to be distinguished by the mass spectrometer. This enables correction for variations in sample preparation and instrument response, leading to more reliable and reproducible results. caymanchem.com

Table 3: Chemical Properties of this compound

PropertyValue
CAS Number524713-56-2
Molecular FormulaC18H22D3NO
Molecular Weight274.42 g/mol
Formal Name(9α,13α,14α)-3-methoxy-17-(methyl-d3)-morphinan

Data sourced from various chemical supplier technical information sheets. caymanchem.comscbt.com

Future Research Directions and Methodological Advancements

Development of Novel Deuteration Strategies for Dextromethorphan (B48470) Analogues

The process of replacing hydrogen with its stable isotope, deuterium (B1214612), is known as deuteration. unibestpharm.com This seemingly minor alteration can significantly impact a molecule's properties. unibestpharm.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make deuterated compounds more resistant to metabolic breakdown. unibestpharm.comnih.gov This increased stability is a key driver for developing new ways to create deuterated versions of dextromethorphan and its related compounds, or analogues. assumption.eduresearchgate.net

Future research is focused on creating more efficient and precise deuteration methods. researchgate.net Scientists are exploring late-stage functionalization, a technique that allows for the introduction of deuterium into a molecule at a later step in the synthesis process. musechem.comacs.org This is particularly useful for complex molecules like dextromethorphan. acs.org Photocatalytic reactions, which use light to drive chemical reactions, are also being investigated for their ability to add deuterium under mild conditions, which helps to preserve the sensitive parts of the molecule. assumption.edu The development of these novel strategies will facilitate the creation of a wider range of deuterated dextromethorphan analogues, each with potentially unique properties for research applications. assumption.eduresearchgate.net

A significant area of interest is the synthesis of deuterated analogues of dextromethorphan that can offer improved pharmacokinetic profiles. For instance, the deuterated version of dextromethorphan, AVP-786, was developed to be less susceptible to metabolism by the enzyme CYP2D6. selvita.com This was achieved by replacing hydrogen atoms with deuterium at key metabolic sites on the molecule. selvita.comacs.orgacs.org This strategic deuteration allows for a lower dose of metabolic inhibitors, like quinidine, which can have unwanted side effects. acs.orgtandfonline.com

Integration of Dextromethorphan-d3 with High-Throughput Screening for Metabolic Research

High-throughput screening (HTS) is a method that allows researchers to rapidly test thousands of chemical compounds. Integrating this compound into HTS workflows presents a powerful approach for metabolic research. Because Dextromethorphan is metabolized by specific enzymes, primarily CYP2D6 and to a lesser extent CYP3A4, its deuterated form can be used as a probe to study the activity of these enzymes. nih.govfarmaciajournal.com

In an HTS setting, this compound can be used to screen large libraries of compounds to identify potential drug-drug interactions. acs.org By measuring the rate at which this compound is metabolized in the presence of other compounds, researchers can quickly identify substances that inhibit or induce the activity of key metabolic enzymes. acs.orgnih.gov This is crucial for predicting how new drug candidates might behave in the body and for avoiding adverse interactions with other medications.

The use of this compound as an internal standard in these assays is also critical. researchgate.netresearchgate.net Because it has a slightly different mass than its non-deuterated counterpart, it can be easily distinguished in analytical instruments like mass spectrometers, allowing for precise quantification of metabolic products. thalesnano.comaquigenbio.com This enhances the accuracy and reliability of HTS data. thalesnano.com

Advancements in Analytical Techniques for Deuterated Compounds in Complex Biological Systems

The analysis of deuterated compounds like this compound in complex biological samples such as plasma, urine, and tissues requires sophisticated analytical techniques. researchgate.netnih.govnih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for these analyses. researchgate.netnih.govoup.com

Future advancements in this area are focused on improving the sensitivity, selectivity, and speed of these methods. researchgate.net For example, nanoscale secondary ion mass spectrometry (NanoSIMS) is an emerging technique that allows for the imaging of deuterated tracers within individual cells and even subcellular structures. nih.gov This provides an unprecedented level of detail about where and how a compound is metabolized. nih.gov

Researchers are also developing methods to overcome challenges such as matrix effects, where other components in a biological sample can interfere with the analysis. researchgate.net The use of this compound as an internal standard is a key strategy to mitigate these effects and ensure accurate quantification. nih.gov Furthermore, improvements in sample preparation techniques, such as solid-phase extraction, are helping to create cleaner samples for analysis, leading to more reliable results. researchgate.net

Table 1: Analytical Methods for Dextromethorphan and its Deuterated Analogs This table is interactive. You can sort and filter the data by clicking on the column headers.

Analytical Technique Application Key Advantages
LC-MS/MS Quantification in plasma, urine, oral fluid High sensitivity and selectivity
GC-MS Confirmation analysis in urine and oral fluid Reliable for confirmation
NanoSIMS Imaging of deuterated tracers in tissues High spatial resolution
HPTLC Screening for abuse in urine Simple and rapid screening tool
NMR Spectroscopy Structural analysis and purity determination Provides detailed structural information

Expanding the Scope of Mechanistic Investigations using this compound in Chemical Biology

Chemical biology seeks to understand biological systems using chemical tools. This compound is a valuable tool in this field for elucidating the mechanisms of drug action and metabolism. musechem.com The kinetic isotope effect, where the C-D bond is broken more slowly than the C-H bond, allows researchers to pinpoint the exact sites of metabolism on a molecule. musechem.com

By comparing the metabolic fate of Dextromethorphan with that of this compound, scientists can gain detailed insights into the enzymatic processes involved in its breakdown. nih.govresearchgate.net This information is crucial for understanding not only how Dextromethorphan works but also for designing new drugs with improved metabolic stability. unibestpharm.comnih.gov

Furthermore, this compound can be used as a probe to investigate the function of specific enzymes and receptors in living systems. usf.edu For example, its interaction with NMDA receptors and sigma-1 receptors can be studied with greater precision, helping to unravel the complex signaling pathways involved in various physiological and pathological processes. usf.eduresearchgate.net

Potential for this compound in Systems Biology and Multi-Omics Research Methodologies

Systems biology aims to understand the complex interactions within biological systems as a whole. researchgate.netmultiomics2024.org Multi-omics approaches, which involve the analysis of multiple types of biological data (e.g., genomics, proteomics, metabolomics) from a single system, are central to this field. nih.gov this compound has the potential to be a valuable tool in these integrated research methodologies.

By using this compound as a metabolic probe, researchers can study how genetic variations (genomics) influence drug metabolism (metabolomics) and how this, in turn, affects protein expression and function (proteomics). nih.govavma.org For instance, studies can investigate how different genetic makeups of the CYP2D6 enzyme affect the metabolism of this compound and what the downstream consequences are for cellular function.

The integration of data from these different "omics" layers can provide a more holistic understanding of how an individual will respond to a particular drug. This has significant implications for the development of personalized medicine, where treatments can be tailored to an individual's unique biological makeup. The use of well-characterized probes like this compound will be instrumental in building the complex models required for this next generation of healthcare.

Q & A

Q. What are the key considerations for synthesizing and characterizing Dextromethorphan-d3 in analytical research?

this compound is synthesized by replacing three hydrogen atoms with deuterium at specific positions (typically the N-methyl group). Characterization requires advanced techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) to confirm isotopic purity (>98%) and structural integrity . Researchers must validate synthetic protocols against pharmacopeial standards (e.g., USP/EP) to ensure reproducibility .

Q. How is this compound used as an internal standard in pharmacokinetic studies?

this compound serves as a stable isotope-labeled internal standard (SIL-IS) to improve accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its near-identical chemical properties to unlabeled dextromethorphan minimize matrix effects, enabling precise quantification of parent drug and metabolites in biological matrices (e.g., plasma, urine) . Method validation must include specificity, linearity (1–500 ng/mL), and intra-day/inter-day precision (<15% RSD) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is classified as acutely toxic (Category 3 for oral, dermal, and inhalation exposure) and flammable. Researchers must use personal protective equipment (PPE), conduct experiments in fume hoods, and adhere to waste disposal protocols for deuterated solvents (e.g., methanol) . Safety data sheets (SDS) should be reviewed for storage conditions (e.g., -20°C in sealed vials) .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence CYP450-mediated metabolic stability?

Deuterium incorporation at the N-methyl group reduces metabolic clearance by cytochrome P450 (CYP2D6/3A4) via the kinetic isotope effect (KIE). Advanced in vitro assays (e.g., human liver microsomes) paired with LC-MS/MS can quantify metabolic half-life (t1/2) differences between deuterated and non-deuterated analogs. Researchers should compare intrinsic clearance (CLint) values to assess deuterium’s impact on drug-drug interaction potential .

Q. What methodological challenges arise when validating this compound in multi-analyte panels for forensic toxicology?

Cross-reactivity with structurally similar opioids (e.g., dextrorphan-d3) and matrix effects from hemolyzed blood require rigorous method optimization. Researchers should perform spike-and-recovery experiments (85–115% recovery) and evaluate ion suppression/enhancement using post-column infusion . Data analysis tools must support traceability to NEMSIS/DHHS standards for regulatory compliance .

Q. How can conflicting pharmacokinetic data from this compound studies be resolved?

Discrepancies in bioavailability or metabolite ratios often stem from inter-individual CYP450 polymorphisms or inconsistent SIL-IS calibration. Researchers should:

  • Stratify participant cohorts by CYP2D6 genotype .
  • Validate LC-MS/MS methods using deuterated analogs of metabolites (e.g., dextrorphan-d3) to correct for ionization variability .
  • Apply multivariate statistical models to isolate deuterium-specific effects .

Q. What ethical considerations apply to human studies involving this compound?

Protocols must address informed consent for deuterated drug administration, especially regarding unknown long-term isotope effects. Ethical review boards require documentation of deuterium’s pharmacological inertness and justification for its use over non-labeled analogs. Participant selection must exclude individuals with hepatic impairment to mitigate CYP450-related risks .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing deuterium’s impact on this compound’s pharmacokinetic parameters?

Non-linear mixed-effects modeling (NONMEM) is preferred for population pharmacokinetic analyses to account for variability in deuterium’s metabolic effects. Researchers should report 90% confidence intervals for AUC and Cmax ratios (deuterated vs. non-deuterated) to assess clinical significance .

Q. How should researchers document analytical method validation for regulatory submissions involving this compound?

Compliance with ICH Q2(R1) guidelines requires:

  • Specificity : No interference from metabolites or matrix components .
  • Accuracy/Precision : Within 85–115% recovery and <15% CV .
  • Stability : Bench-top, freeze-thaw, and long-term stability data under storage conditions . Full validation reports must cross-reference pharmacopeial monographs (e.g., USP ⟨1225⟩) .

Q. What are the implications of isotopic drift in long-term stability studies of this compound?

Deuterium loss (e.g., via exchange with protic solvents) can alter SIL-IS performance. Accelerated stability studies (40°C/75% RH for 6 months) with HR-MS monitoring are critical. Data should include degradation kinetics and corrective measures (e.g., desiccant use) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.